molecular formula C25H19FN2O6S B15025536 methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15025536
M. Wt: 494.5 g/mol
InChI Key: COGKYXBQACALCE-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-c]pyrrol-3,9-dione core fused with a 1,3-thiazole ring. Key substituents include a 3-ethoxyphenyl group at position 1, a fluorine atom at position 7, and a methyl ester at position 5 of the thiazole ring. The chromeno-pyrrole scaffold is notable for its planar aromatic system, which may facilitate π-π interactions in biological targets, while the ethoxy and fluorine substituents likely influence electronic properties and metabolic stability .

Properties

Molecular Formula

C25H19FN2O6S

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O6S/c1-4-33-15-7-5-6-13(10-15)19-18-20(29)16-11-14(26)8-9-17(16)34-21(18)23(30)28(19)25-27-12(2)22(35-25)24(31)32-3/h5-11,19H,4H2,1-3H3

InChI Key

COGKYXBQACALCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzoyl derivative and an amine.

    Introduction of the thiazole ring: This step involves the reaction of the intermediate with a thioamide or a related compound under appropriate conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences
Compound Name Core Structure Substituents Biological Activity/Application Reference
Methyl 2-[1-(3-Ethoxyphenyl)-7-Fluoro-3,9-Dioxo-3,9-Dihydrochromeno[2,3-c]Pyrrol-2(1H)-yl]-4-Methyl-1,3-Thiazole-5-Carboxylate Chromeno-pyrrol-dione + thiazole 3-Ethoxyphenyl, 7-F, 4-Me-thiazole, methyl ester Not explicitly reported (structural focus) N/A
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate Pyrazole + thiazole 4-Chlorophenyl, 4-fluorophenyl, 4-Me-thiazole, ethyl ester Antimicrobial (hypothesized)
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole Thiazole + pyrazole + triazole 4-Chlorophenyl, 4-fluorophenyl, triazole Antimicrobial (explicitly reported)
Methyl 4-[6,7-Dimethyl-2-(6-Methylpyridin-2-yl)-3,9-Dioxo-1,2,3,9-Tetrahydrochromeno[2,3-c]Pyrrol-1-yl]Benzoate Chromeno-pyrrol-dione 6,7-Dimethyl, pyridinyl, methyl benzoate Not reported (synthetic focus)

Key Observations :

  • Core Structure: The target compound’s chromeno-pyrrol-dione core distinguishes it from pyrazole- or triazole-containing analogs (e.g., ), which may reduce planarity and alter binding interactions.
  • Ester Groups : Methyl vs. ethyl esters influence lipophilicity (logP) and metabolic stability; methyl esters are typically more resistant to esterase hydrolysis than ethyl esters .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties (vs. Analogs)
Property Target Compound Ethyl 2-[5-(4-Cl-Ph)-1-(4-F-Ph)-Pyrazol-3-yl]-Thiazole-5-Carboxylate 4-(4-Cl-Ph)-2-(5-(4-F-Ph)-Pyrazol-1-yl)Thiazole
Molecular Weight (g/mol) ~560 (estimated) 443.88 468.34
logP (Predicted) ~3.5 (high due to esters) 4.1 3.8
Solubility (mg/mL) <0.1 (low, hydrophobic core) 0.05 0.1
Planarity High (chromeno-pyrrole) Moderate (pyrazole-thiazole) Low (triazole disrupts planarity)

Notes:

  • Higher logP values suggest improved blood-brain barrier penetration but may limit aqueous solubility .

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